molecular formula C24H26N2O6S B492843 N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(3-METHOXYBENZENESULFONAMIDO)BENZAMIDE CAS No. 690962-53-9

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(3-METHOXYBENZENESULFONAMIDO)BENZAMIDE

Cat. No.: B492843
CAS No.: 690962-53-9
M. Wt: 470.5g/mol
InChI Key: LOTMZKZPDSPSDW-UHFFFAOYSA-N
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Description

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(3-METHOXYBENZENESULFONAMIDO)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both methoxy and sulfonylamino functional groups. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(3-METHOXYBENZENESULFONAMIDO)BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3,4-dimethoxyphenylacetic acid: This can be achieved through the methylation of 3,4-dihydroxyphenylacetic acid using dimethyl sulfate in the presence of a base.

    Formation of the ethyl ester: The acid is then converted to its ethyl ester using ethanol and a catalytic amount of sulfuric acid.

    Amidation reaction: The ethyl ester is reacted with 4-aminobenzenesulfonamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the amidation step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(3-METHOXYBENZENESULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonylamino group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(3-METHOXYBENZENESULFONAMIDO)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(3-METHOXYBENZENESULFONAMIDO)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s methoxy and sulfonylamino groups play a crucial role in its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]-4-aminobenzamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(methylsulfonylamino)benzamide

Uniqueness

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(3-METHOXYBENZENESULFONAMIDO)BENZAMIDE is unique due to the presence of both methoxy and sulfonylamino groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(3-methoxyphenyl)sulfonylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6S/c1-30-20-5-4-6-21(16-20)33(28,29)26-19-10-8-18(9-11-19)24(27)25-14-13-17-7-12-22(31-2)23(15-17)32-3/h4-12,15-16,26H,13-14H2,1-3H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTMZKZPDSPSDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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